Tert-butyl 4-amino-4-(2H-tetrazol-5-yl)piperidine-1-carboxylate
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Description
“Tert-butyl 4-amino-4-(2H-tetrazol-5-yl)piperidine-1-carboxylate” is a chemical compound with the CAS Number: 1874211-56-9 . It has a molecular weight of 268.32 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H20N6O2/c1-10(2,3)19-9(18)17-6-4-11(12,5-7-17)8-13-15-16-14-8/h4-7,12H2,1-3H3,(H,13,14,15,16) . This code provides a specific description of the molecule’s structure, including the number and arrangement of atoms.Physical And Chemical Properties Analysis
This compound is a powder in its physical form . It has a molecular weight of 268.32 . The compound is typically stored at a temperature of 4°C .Scientific Research Applications
Medicinal Chemistry and Drug Development
Tert-butyl 4-amino-4-(2H-tetrazol-5-yl)piperidine-1-carboxylate serves as a valuable scaffold for designing novel drugs. Researchers explore its potential as a core structure for developing pharmaceutical agents due to its conformational flexibility and favorable interactions with biological macromolecules. By modifying functional groups attached to the piperidine ring, scientists can create derivatives with enhanced pharmacological properties .
Antibacterial and Antifungal Agents
The compound has demonstrated moderate antibacterial and antifungal activities against various microorganisms. Its unique structure allows for interactions with bacterial or fungal targets, making it a promising lead for developing new antimicrobial agents. Researchers investigate its efficacy against specific pathogens and explore ways to optimize its activity .
Protein Degradation Strategies (PROTACs)
Tert-butyl 4-amino-4-(2H-tetrazol-5-yl)piperidine-1-carboxylate acts as a semi-flexible linker in PROTAC (PROteolysis TAgeting Chimeras) development. PROTACs are innovative compounds designed to selectively degrade disease-related proteins by recruiting E3 ubiquitin ligases. This application is particularly relevant in cancer research and targeted therapy .
Organic Synthesis and Building Blocks
As an intermediate, this compound plays a crucial role in the synthesis of diverse organic molecules. Chemists utilize it as a building block for creating amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones. Its easy modificability and water solubility contribute to its popularity in synthetic strategies .
Biologically Active Compounds
Researchers have explored derivatives of tert-butyl 4-amino-4-(2H-tetrazol-5-yl)piperidine-1-carboxylate for their diverse biological activities. These include anticancer, antiparasitic, antihistamine, and antidepressive effects. The piperidine ring’s flexibility and nitrogen atoms contribute to the observed pharmacological properties .
Crystallography and Structural Studies
The single crystal X-ray diffraction analysis of this compound provides valuable insights into its molecular geometry and intermolecular interactions. Understanding its crystal structure aids in predicting its behavior in various environments and informs drug design strategies. Researchers analyze its packing arrangements and hydrogen bonding patterns .
properties
IUPAC Name |
tert-butyl 4-amino-4-(2H-tetrazol-5-yl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N6O2/c1-10(2,3)19-9(18)17-6-4-11(12,5-7-17)8-13-15-16-14-8/h4-7,12H2,1-3H3,(H,13,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTILCGQGAZWXST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C2=NNN=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 145913011 |
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